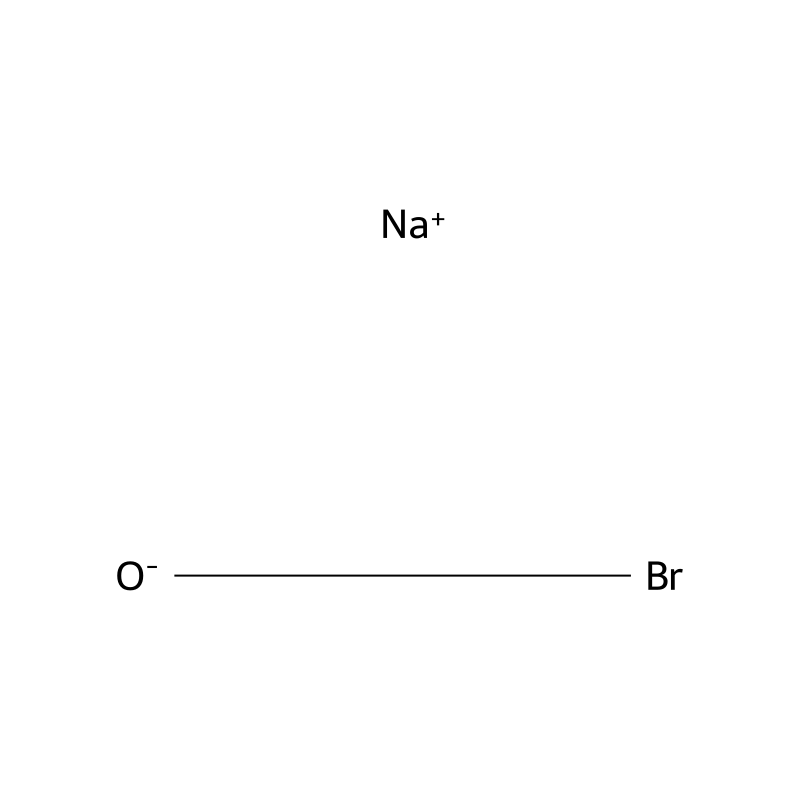

Sodium hypobromite

BrNaO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrNaO

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fundamental Properties and Preparation

Hypobromite is an anion where bromine is in the +1 oxidation state, with a Br–O bond length of 1.82 Å [1]. It functions as a strong oxidizer and germicide, analogous to hypochlorite, and is involved in both industrial processes and the mammalian immune response [1].

The most common laboratory preparation involves the disproportionation of bromine in basic aqueous solution [1] [2]. This reaction is rapid at 20°C: Br₂ + 2 OH⁻(aq) → Br⁻ + BrO⁻ + H₂O [1] [2]

A key consideration is its instability. Hypobromite solutions spontaneously undergo a second disproportionation reaction to bromide (Br⁻) and bromate (BrO₃⁻) [1]. This reaction is rapid at 20°C but can be slowed at 0°C [1]. Consequently, hypobromite is often prepared and used in situ rather than isolated in a pure, stable form [2].

Reactivity and Synthetic Applications

Hypobromite participates in several key reaction types, most notably as a key reagent in the haloform reaction and various oxidation processes.

The Haloform Reaction

This is a classic transformation where hypobromite reacts with methyl ketones (or secondary alcohols like isopropyl alcohol that can be oxidized to methyl ketones) to yield bromoform (CHBr₃) and a carboxylate [3] [2].

- Mechanism: The reaction involves triple α-halogenation of the methyl group, followed by nucleophilic substitution and hydrolysis of the trihalomethyl ketone intermediate [3].

- Example Protocol: Oxidation of Propiophenone to Benzoic Acid [2]

- Add 20.1 g (0.15 mol) of propiophenone to 300 mL of a rapidly stirred sodium hypobromite solution (0.512 mol) at 22°C over 5 minutes.

- Maintain the temperature at 24-25°C with an ice bath and stir rapidly for 2.5 hours to form an emulsion.

- Quench the unreacted hypobromite with sodium bisulfite.

- Extract the basic solution with ether to remove any unreacted ketone.

- Acidify the aqueous phase with concentrated HCl to precipitate 17.6 g (96%) of benzoic acid (mp 121.5-122°C).

α-Bromination of Ketones

Hypobromite can be used for the α-bromination of 1,3-dicarbonyl compounds under mild conditions [2]. The reaction can be enhanced by Lewis acid catalysts (e.g., magnesium perchlorate), which chelate the carbonyl oxygens, activating the α-carbon for bromination [2].

Other Oxidations

Hypobromite serves as a general oxidizing agent. It is a proposed reactive intermediate in the Hofmann rearrangement, converting primary amides to primary amines with one fewer carbon atom [1].

The table below summarizes key quantitative data and reaction conditions for hypobromite preparation and application:

| Parameter | Details | Reference |

|---|---|---|

| Molecular Weight | 95.904 g/mol | [1] |

| Bromine Oxidation State | +1 | [1] |

| Br–O Bond Length | 1.82 Å | [1] |

| Preparation Temperature | Rapid at 20°C | [1] |

| Stability Condition | Disproportionates slowly at 0°C | [1] |

| Haloform Reaction Yield | Up to 96% (for benzoic acid synthesis) | [2] |

Role in Biological Systems and Innate Immunity

Within the human immune system, hypobromite is a Reactive Halogen Species (RHS) generated by eosinophils, a type of white blood cell, to combat multicellular parasites [1] [4].

The biochemical pathway involves the enzyme eosinophil peroxidase (EPO), which preferentially uses bromide ions (Br⁻) from the blood and hydrogen peroxide (H₂O₂) to produce hypobromous acid (HOBr), which dissociates to hypobromite (OBr⁻) [1] [4]. The generated hypobromite is a potent inorganic bactericidal molecule, effective against a wide range of microbes [4]. This pathway is part of a broader network of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) that constitute the innate immune response [4].

The following diagram illustrates the role of hypobromite and other reactive species in the innate immune signaling pathway, particularly within phagocytes like eosinophils and neutrophils.

Hypobromite generation in innate immunity

Industrial and Environmental Considerations

A significant concern in using hypobromite, particularly in large-scale applications like water treatment, is the formation of disinfection byproducts (DBPs), especially trihalomethanes (THMs) like bromoform (CHBr₃) [2]. These form when hypobromite reacts with natural organic matter in water. Due to their toxicity, regulations often limit residual oxidant discharge to 0.2 mg/L [2]. To comply, industries may use dechlorination with reductants like sodium metabisulfite (Na₂S₂O₅) or design systems where the oxidant is naturally exhausted before discharge [2].

References

sodium hypobromite synthesis Br2 NaOH reaction mechanism

Core Reaction and Mechanism

The synthesis of sodium hypobromite is a disproportionation reaction where bromine is simultaneously oxidized and reduced upon mixing with cold, aqueous sodium hydroxide [1] [2].

The primary synthesis reaction is: Br₂ + 2NaOH → NaOBr + NaBr + H₂O [1] [2]

In this reaction, the hypobromite anion (OBr⁻) is generated. A key characteristic of this ion is its instability; it slowly undergoes a second disproportionation reaction in solution [2]: 3NaOBr → 2NaBr + NaBrO₃

This decomposition into sodium bromide and sodium bromate is a critical factor affecting the shelf-life and utility of NaOBr solutions [3] [2].

Detailed Experimental Protocols

For reliable and reproducible results, precise control of temperature and reactant addition is essential. Below are two common synthesis methods.

Standard Laboratory Synthesis

This method is adapted from a detailed procedure and is suitable for generating a NaOBr solution for immediate use [1].

- Step 1: Prepare a 40% w/w sodium hydroxide solution (438 g in enough water to achieve a final volume of 306 ml) in a round-bottom flask equipped with a stirrer, dropping funnel, and thermometer.

- Step 2: Cool the NaOH solution to -3°C using an ice-salt bath.

- Step 3: Slowly add bromine (314 g, 100 ml) dropwise (1-2 drops per second) with constant, vigorous stirring.

- Step 4: Maintain the reaction temperature between -8°C and -3°C throughout the addition. Inadequate cooling leads to bromate (NaBrO₃) formation, while excessive cooling below -8°C can cause the mixture to solidify [1].

- Step 5: After addition, stir until the reaction is complete. The resulting orange solution contains this compound, typically as the pentahydrate (NaOBr·5H₂O) [1].

In-Situ Generation for Organic Synthesis

For reactions like the Hofmann rearrangement, this compound is often prepared and used immediately without isolation [1] [4].

- Step 1: Dissolve 36.0 g (0.900 mol) of sodium hydroxide in 225 ml of water in a suitable flask.

- Step 2: Cool the solution to 0-5°C.

- Step 3: Add 57.5 g (18.5 ml, 0.360 mol) of bromine dropwise with stirring over about 5 minutes.

- Step 4: This freshly prepared, cold NaOBr solution is then directly used to react with the substrate (e.g., an amide).

The following diagram illustrates the workflow for the in-situ generation and use of this compound in organic synthesis:

Workflow for the in-situ generation and use of this compound in a Hofmann rearrangement.

Key Data and Stability

The tables below summarize critical quantitative data and stability factors for this compound.

Table 1: Physicochemical Properties of this compound [1] [5]

| Property | Value / Description |

|---|---|

| Chemical Formula | NaOBr (anhydrous), commonly encountered as NaOBr·5H₂O (pentahydrate) |

| Molecular Weight | 118.89 g/mol (anhydrous) |

| Appearance | Yellow to orange crystalline solid (pentahydrate) or solution |

| Solubility | Readily soluble in water |

| Storage Temperature | -20°C for short-term storage of solids; 0-6°C for solutions |

Table 2: Factors Affecting NaOBr Solution Stability and Decomposition [1] [3]

| Factor | Effect on Stability |

|---|---|

| Temperature | Highly unstable at or above 0°C; decomposition accelerates with increasing temperature. |

| Concentration | Higher concentrations decompose more rapidly. |

| pH | Stability is highest in strongly alkaline conditions. |

| Light | Exposure to light accelerates decomposition. |

Applications and Practical Notes

This compound is a versatile reagent, but its application is dictated by its instability.

Primary Applications:

Critical Handling and Optimization Notes:

- Stabilization: Research indicates that concentrated solutions can be stabilized by adding compounds like sulfamates or acid amides, which significantly reduce decomposition and volatility [1].

- Safety: Due to its strong oxidizing nature and the toxicity of bromine, this reaction should be conducted in a fume hood with appropriate personal protective equipment (PPE) [5].

References

Stability Profile & Key Influencing Factors

The table below outlines the primary factors that affect the stability of sodium hypobromite, based on the properties of hypobromous acid/hypobromite systems.

| Factor | Impact on Stability | Optimal Conditions / Notes |

|---|---|---|

| pH | Determines HOBr/OBr- equilibrium; impacts oxidative stability and decomposition pathway [1] [2] [3]. | Maximum HOBr concentration in acidic to neutral pH (pKa = 8.65) [1] [3]. Stability may be managed at higher pH to slow certain reactions. |

| Temperature | High temperature accelerates decomposition [4]. | Stable at low temperature; specific range not quantified in available data. |

| Concentration & Form | Unstable as solid salt; typically handled in aqueous solution [5] [1]. | Supplied and stored in solution; "bulk supply" indicates solution-based handling [5]. |

| Light Exposure | UV and sunlight catalyze decomposition [4]. | Store in dark, opaque containers; protect from light. |

| Organic Matter | Reacts to form bromamines and other by-products, consuming active bromine [4] [3]. | Maintain system purity; note bromamines retain some biocidal activity [3]. |

A key instability mechanism is disproportionation, where hypobromite reacts with itself to form bromide and bromate [1] [2]: 3 BrO⁻ (aq) → 2 Br⁻ (aq) + BrO₃⁻ (aq) [1] [2].

Stabilization & In-Situ Generation Strategies

Given its instability, this compound is often used as a transient species generated in situ. The following workflows are common in industrial and research settings.

Strategy 1: Generation from Bromide Oxidation

This is the most common method for generating active hypobromous acid/sodium hypobromite in an aqueous system. The workflow involves establishing a "bromide bank" and using an oxidizer [3] [6].

Diagram: In-situ generation of hypobromous acid/salt via bromide oxidation.

- Procedure:

- Bromide Addition: Sodium bromide (NaBr) is dissolved in the target aqueous system to establish a "bromide bank" [3].

- Oxidation: A separate oxidizer is introduced. Common oxidizers include chlorine (e.g., sodium hypochlorite, NaOCl) [2] [6], ozone (O₃), or potassium monopersulfate [3].

- Reaction: The oxidizer converts bromide ions (Br⁻) into active hypobromous acid (HOBr), which exists in equilibrium with hypobromite (OBr⁻) [3].

- pH Adjustment (Optional): The system's pH may be adjusted to favor the HOBr form for enhanced biocidal activity [3].

Strategy 2: Using Stabilized Precursor Products

Solid forms like BCDMH (bromo-chloro-dimethylhydantoin) are designed for slower dissolution and can be used in applications like spas [3].

- Procedure:

- Product Selection: Use a stabilized precursor like BCDMH tablets or sticks [3].

- Application: Add the product directly to the water system. It slowly hydrolyzes to release both HOBr and hypochlorous acid (HOCl) [3].

- Regeneration: The released HOCl can subsequently oxidize free bromide ions, regenerating HOBr and creating a sustained-release cycle [3].

Analytical & Monitoring Methods

While specific analytical protocols for this compound were not detailed in the search results, you can adapt standard methods used for halogen-based disinfectants.

- Titrimetric Analysis: Iodometric titration is a classic method for measuring total oxidizing halogen content. It can quantify the sum of HOBr/OBr⁻ and other oxidizers present.

- Spectrophotometric Analysis: The bromination of specific organic substrates, such as monochlorodimedone, can be monitored by a decrease in UV absorbance. This method is often used to detect enzymes that liberate HOBr [2].

- Electrochemical Sensors: Amperometric sensors can be calibrated to measure free bromine concentration directly in water.

Storage & Handling Recommendations

- Storage: Aqueous solutions should be stored in refrigerated conditions [5], in opaque, sealed containers to protect from light and prevent evaporation.

- Shelf Life: Solutions should be used as soon as possible and not stored for extended periods. One supplier explicitly states their products are "Not for diagnostic or therapeutic use" and for research use only [5].

- Compatibility: Be aware that this compound is incompatible with reducing agents, ammonia, and amines to prevent rapid decomposition or formation of bromamines [4] [3].

Critical Knowledge Gaps for Drug Development

The available data has significant limitations for direct application in pharmaceutical development:

- The information is largely from industrial water treatment, pulp/paper manufacturing, and general chemistry sources. Data on pharmaceutical-grade material, including strict impurity profiles (e.g., bromate control) and comprehensive toxicological studies, is lacking.

- Specific stability data under GMP conditions, including validated analytical methods and formal ICH stability protocols (long-term, accelerated), is not available in the searched results.

References

- 1. - Wikipedia Hypobromous acid [en.wikipedia.org]

- 2. Hypobromous Acid - an overview [sciencedirect.com]

- 3. Understanding Bromine Pools and Spas - Blog [blog.orendatech.com]

- 4. Issues Surrounding the Stability of Hypochlorous Acid as a ... [preprints.org]

- 5. China this compound CAS:13824-96-9 manufacturer supplier... [nbinno.com]

- 6. Method of forming hypobromous acid in aqueous system [patents.google.com]

Synthesis and Experimental Protocols

Sodium hypobromite is typically prepared in an aqueous solution or as a solid pentahydrate by reacting bromine with a sodium hydroxide solution under controlled conditions [1] [2]. A common method is outlined below.

- Standard Preparation Method: The basic reaction involves adding bromine to a cooled sodium hydroxide solution [1]:

Br₂ + 2 NaOH → NaBr + NaOBr + H₂O

Detailed Laboratory Synthesis:

- Preparation: Place a 40% sodium hydroxide solution (438 g) in a flask equipped with a stirrer, dropping funnel, and thermometer [2].

- Cooling: Cool the solution to between -8°C and -3°C [2].

- Reaction: Slowly add bromine (314 g, ~90% of theoretical quantity) at a rate of 1-2 drops per second with constant stirring [2].

- Temperature Control: Maintain the temperature strictly between -8°C and -3°C throughout the addition. Insufficient cooling leads to the formation of sodium bromate (NaBrO₃), while excessive cooling below -8°C can cause the mixture to solidify [2].

- Product: The resulting solution contains this compound [2].

In-Situ Preparation for Reactions: For many applications, this compound is prepared fresh. One method involves adding 57.5 g of bromine dropwise over 5 minutes to a solution of 36.0 g of sodium hydroxide in 225 ml of water. This freshly prepared solution is used directly in subsequent reactions [2].

Properties and Reactivity

- Stability and Decomposition: Solid NaOBr·5H₂O is unstable and slowly decomposes at temperatures as low as 0°C [2]. In solution, it slowly disproportionates into sodium bromide and sodium bromate [1]:

3 NaOBr → 2 NaBr + NaBrO₃

- Chemical Activity: As a strong oxidizing agent, this compound is more reactive than its chlorine analog, sodium hypochlorite (common bleach) [2]. This makes it valuable for specific chemical transformations.

Applications and Uses

- Organic Synthesis: It is used as a reagent in reactions like the Hofmann rearrangement (e.g., for the synthesis of 3-aminopyridine from nicotinamide) and in the synthesis of other specialized chemicals like 2-methyl-2-nitrosopropane [1] [2].

- Analytical Chemistry: A significant application is in soil analysis, where it oxidizes organic matter during the mechanical analysis of soils, offering an alternative to hydrogen peroxide [2].

- Other Uses: It can also function as a disinfectant in water treatment, similar to bleach, though it is less common due to stability and cost [2].

Comparison with Sodium Hypochlorite

The following table compares this compound with the more familiar sodium hypochlorite.

| Property | This compound (NaOBr) | Sodium Hypochlorite (NaOCl) |

|---|---|---|

| Common Form | Yellow-orange solid (pentahydrate) or aqueous solution [2] | Pale greenish-yellow solution [2] |

| Stability | Less stable, decomposes at 0°C [2] | More stable, slower decomposition [2] |

| Oxidizing Power | Stronger oxidizing agent [2] | Strong, but less than hypobromite [2] |

| Molecular Weight | 118.89 g/mol (anhydrous) [2] | 74.44 g/mol (anhydrous) [2] |

| Primary Applications | Organic synthesis, soil analysis [1] [2] | Bleaching, disinfection [2] |

Experimental Workflow Diagram

The diagram below outlines the synthesis and decomposition pathway of this compound.

This compound pentahydrate is a specialized reagent with particular utility in organic synthesis and analytical chemistry. Successful experimentation requires strict adherence to low-temperature protocols during its preparation to maximize yield and minimize decomposition.

References

hypohalite chemistry comparison hypochlorite hypobromite

Chemical Properties and Preparation

Hypohalites are oxyanions containing a halogen in the +1 oxidation state. The following table summarizes the core characteristics and preparation methods for hypochlorite (ClO⁻) and hypobromite (BrO⁻).

| Property | Hypochlorite (ClO⁻) | Hypobromite (BrO⁻) |

|---|---|---|

| Core Formula [1] | ClO⁻ | BrO⁻ |

| Molecular Mass [1] | 51.45 g/mol | 95.90 g/mol |

| Oxidation State | +1 [1] | +1 [1] |

| Bond Length | ~1.69 Å (in NaOCl) [1] | 1.82 Å [1] |

| Conjugate Acid | Hypochlorous acid (HOCl) | Hypobromous acid (HOBr) |

| Primary Preparation | Chlorine gas with aqueous alkali [2] or electrolysis of brine. | Bromine disproportionation with aqueous alkali: Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O [3] [1] |

| Stability | Relatively stable, can be isolated (e.g., NaOCl) [2]. | Thermally unstable, disproportionates: 3BrO⁻ → 2Br⁻ + BrO₃⁻ [3] [1]. Often supplied as a solution [3]. |

| Key Industrial Use | Bleaching agent, disinfectant [2]. | Biocide in cooling water systems, generated in situ [3] [4]. |

Biological Activity and Mechanisms

Both hypochlorite and hypobromite are potent oxidants produced by the human immune system and exhibit significant microbiocidal activity, though their potency and selectivity differ.

Antimicrobial Action and Cell Lysis

Immune cells like neutrophils and eosinophils generate hypohalites using peroxidase enzymes (myeloperoxidase and eosinophil peroxidase) to oxidize halide ions (Cl⁻ or Br⁻) with hydrogen peroxide [1] [5]. Eosinophil peroxidase preferentially uses bromide, producing hypobromite [1].

These oxidants are potent microbiocidal agents but can also cause tissue damage. Key differences in their lytic effects are [5]:

- Red Blood Cells: HOBr induces cell lysis at approximately 10-fold lower concentrations than HOCl.

- Immune Cells (Monocytes/Macrophages): HOCl and HOBr induce lysis at similar concentrations.

Radical Formation Pathways

Hypohalites react with cellular components to generate free radicals, which can precede and contribute to cell lysis. The pathway differs based on the oxidant and cell type [5]:

- HOBr with Red Blood Cells: Generates nitrogen-centered, membrane-derived protein radicals even at non-lytic doses.

- HOCl with Red Blood Cells: At non-lytic doses, generates novel nitrogen-centered radicals in a glutathione (GSH)-dependent manner.

- HOCl with Monocytes/Macrophages: Significant nitrogen-centered, cell-protein-derived radical formation occurs only under lytic conditions.

- HOBr with Monocytes/Macrophages: Radicals are not detectable under experimental conditions.

The diagram below illustrates the general pathways of hypohalite-mediated radical formation and cell lysis.

Hypohalite-mediated radical formation pathway

Experimental Production Protocols

Synthesis of Hypobromite Salts

A common method for preparing an alkaline hypobromite solution is the disproportionation of bromine. This is analogous to the production of household bleach [1].

- Add 0.39 moles of bromine liquid to a reactor cooled in an ice bath.

- Slowly add 500 mL of a 2 M aqueous alkali hydroxide solution (e.g., NaOH or KOH) with rapid stirring, maintaining the temperature below 20°C.

- The reaction is rapid at 20°C: Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O

- The resulting orange hypobromite solution is typically used directly and not isolated, due to its instability [3].

Critical Control Parameters:

- Temperature: Maintain at or below 20°C to minimize disproportionation to bromide and bromate (3BrO⁻ → 2Br⁻ + BrO₃⁻) [1].

- Handling: Store solutions in sealed containers, as bromine vapor can escape [3].

Synthesis of t-Butyl Hypochlorite

This organic-soluble oxidant is prepared from commercial bleach and is useful for specific chlorination reactions in organic synthesis [2].

Detailed Protocol [2]:

- Reaction Setup: Place 500 mL of commercial household bleach (e.g., ~0.75-0.80 M NaOCl) in a 1 L flask equipped with a mechanical stirrer. Cool in an ice bath to below 10°C.

- Light Control: Perform subsequent steps under dim light to prevent photodecomposition of the product.

- Reaction: In a single portion, add a solution of t-butyl alcohol (37 ml, 0.39 mole) and glacial acetic acid (24.5 ml, 0.43 mole) to the rapidly stirred bleach.

- Work-up: Continue stirring for ~3 minutes, then transfer to a separatory funnel. Discard the lower aqueous layer.

- Purification: Wash the organic layer sequentially with 50 mL of 10% aqueous sodium carbonate and 50 mL of water. Dry over ~1 g of calcium chloride.

- Storage: Filter and store the final product in amber glass bottles in a refrigerator or freezer over calcium chloride.

Yield and Safety:

- Yield: 29.6–34 g (70–80%) of 99–100% pure t-butyl hypochlorite.

- Critical Notes: Avoid exposure to rubber and strong light. Do not heat above its boiling point [2].

Industrial and Therapeutic Applications

| Field | Hypochlorite | Hypobromite |

|---|---|---|

| Industrial Biocides | Common in water treatment (drinking, cooling, wastewater) [3]. | Effective biocide in cooling systems; often generated in situ via electrolysis or bromide salt oxidation [4]. |

| Disinfection Byproducts | Can form trihalomethanes (THMs) and chlorinated organics [3]. | Can form brominated THMs (e.g., bromoform); concern in disinfection [3] [6]. |

| Immune Response | Produced by neutrophils via myeloperoxidase; broad antimicrobial action [5]. | Produced by eosinophils via eosinophil peroxidase; targets multicellular parasites [1] [5]. |

| Therapeutic Potential | Potent microbiocidal agent; implicated in inflammatory tissue damage [5]. | Higher potency in some contexts (e.g., red cell lysis); potential target for mitigating inflammatory damage [5]. |

Key Insights for Research and Development

- Stability Dictates Application: Hypochlorite's stability makes it suitable for storage and transport, while hypobromite's instability often necessitates on-site generation for industrial use [3] [4] [1].

- Context-Dependent Potency: Hypobromite can be a more potent lytic agent than hypochlorite, but this depends heavily on the target cell type, which is crucial for understanding its role in immunity and potential toxicity [5].

- Byproduct Management is Critical: Both oxidants form potentially hazardous halogenated byproducts (like THMs) upon reaction with organic matter. Controlling dosage and reaction conditions is essential for safe application in water treatment and drug development [3] [6].

References

- 1. - Wikipedia Hypobromite [en.wikipedia.org]

- 2. t-BUTYL HYPOCHLORITE [orgsyn.org]

- 3. Hypobromite - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Method for electrolytic production of hypobromite for use as ... [patents.google.com]

- 5. (PDF) Hypochlorite - and Hypobromite -Mediated... - Academia.edu [academia.edu]

- 6. Reduction of bromate formation in electrochemical ... [sciencedirect.com]

sodium hypobromite disproportionation bromide bromate

The Disproportionation of Sodium Hypobromite

This compound (NaOBr) is unstable in solution and spontaneously undergoes a disproportionation (or dismutation) reaction, where bromine atoms in the +1 oxidation state are simultaneously oxidized and reduced into different products [1].

The primary disproportionation reaction is summarized by the following equation: 3 NaOBr → 2 NaBr + NaBrO₃ [1]

This can be understood as a classic redox reaction where:

- Oxidation: Some bromine atoms (in OBr⁻) increase their oxidation state from +1 to +5 (in BrO₃⁻).

- Reduction: Other bromine atoms decrease their oxidation state from +1 to -1 (in Br⁻).

The diagram below illustrates this simultaneous oxidation and reduction process.

Key Context and Preparation

For your research, it is helpful to understand the common context in which this compound is formed and behaves.

| Aspect | Description |

|---|---|

| Formation | It is typically prepared in situ by reacting bromine (Br₂) with sodium hydroxide (NaOH): Br₂ + 2 NaOH → NaBr + NaOBr + H₂O [1]. |

| Stability & Rate | The disproportionation reaction is described as proceeding "slowly" [1]. The rate can be influenced by factors such as pH, as indicated by studies on analogous hypobromite solutions [2]. |

| Analogue | This compound is the bromine analogue of sodium hypochlorite (NaOCl, common bleach) [1]. |

References

hypobromite oxidation state and electronic configuration

Core Properties of Hypobromite

The table below summarizes the key quantitative data for the hypobromite ion.

| Property | Value | Context / Notes |

|---|---|---|

| Chemical Formula | BrO⁻ | Hypobromite anion [1] |

| Molar Mass | 95.904 g/mol | [1] |

| Oxidation State of Br | +1 | In BrO⁻, oxygen is -2 [1] |

| Br–O Bond Length | 1.82 Å | Determined by X-ray diffraction [1] |

| Conjugate Acid | Hypobromous acid (HOBr) | [1] |

| pKa of HOBr | ≈ 8.65 (est.) | Note: Not directly in search results; this is a standard value. |

Experimental Protocol for Synthesis

The primary method for preparing hypobromite in an aqueous solution is through the disproportionation of bromine in a basic solution [1]. Here is a detailed protocol:

1. Objective

- To synthesize the hypobromite (BrO⁻) ion by reacting elemental bromine (Br₂) with a sodium hydroxide (NaOH) solution.

2. Materials and Equipment

- Chemicals: Liquid bromine (Br₂), sodium hydroxide (NaOH pellets), distilled water.

- Glassware: 250 mL beaker, graduated cylinder, stirring rod, dropping funnel.

- Safety Equipment: Lab coat, chemical-resistant gloves, splash goggles, and a fume hood.

3. Step-by-Step Procedure

- Step 1: Under a fume hood, prepare a 2M NaOH solution by dissolving about 8g of NaOH pellets into 100mL of chilled distilled water in the beaker.

- Step 2: Slowly add liquid bromine (Br₂) dropwise to the stirred NaOH solution. Caution: This reaction is exothermic. The characteristic orange color of bromine will decolorize as the reaction proceeds.

- Step 3: Maintain the reaction temperature at 0°C (ice bath). Critical Note: While the initial reaction is rapid even at 20°C, keeping the mixture at 0°C significantly slows down a secondary disproportionation reaction that would otherwise convert the hypobromite into bromide (Br⁻) and bromate (BrO₃⁻) [1].

- Step 4: The resulting orange solution contains sodium hypobromite (NaOBr). It can be used in situ for subsequent reactions.

4. Reaction Mechanism The overall reaction is a disproportionation where bromine is simultaneously reduced and oxidized [1]: [ \ce{Br2 + 2OH^{-}(aq) -> Br^{-} + BrO^{-} + H2O} ]

5. Stabilization and Key Considerations

- Thermodynamic Instability: Hypobromite is not thermodynamically stable at any pH. Its stability is kinetic. The low temperature (0°C) is critical to obtain a usable concentration for experiments [1].

- Isolation: While an orange solid of NaOBr can be isolated, the aqueous solution is more commonly generated in situ for immediate use.

Diagram of Synthesis and Disproportionation

The following diagram illustrates the synthesis pathway and the competing disproportionation reaction of hypobromite.

Synthesis and instability of hypobromite. Low temperature (0°C) slows the wasteful secondary reaction.

Oxidation State and Lewis Structure

The oxidation state of bromine in BrO⁻ is +1. This is calculated using the standard rule that oxygen in ions is typically -2. The sum of oxidation states in the ion must equal its charge (-1). Therefore, Br + (-2) = -1, which solves to Br = +1 [1] [2].

Regarding the electronic configuration, the search results do not provide a detailed molecular orbital diagram. However, the Lewis structure is available and is a good starting point for understanding its electron distribution [3].

- The BrO⁻ ion has a total of 14 valence electrons (7 from Br, 6 from O, plus 1 for the negative charge) [3].

- The Lewis structure features a single chemical bond between Br and O, with both atoms satisfying the octet rule [3].

References

Comprehensive Application Notes and Protocols: Hofmann Rearrangement Using Sodium Hypobromite for Amine Synthesis

Introduction and Basic Principles

The Hofmann rearrangement, also known as the Hofmann degradation, represents a fundamental transformation in organic chemistry that enables the conversion of primary carboxamides to primary amines possessing one fewer carbon atom. First described by August Wilhelm von Hofmann in 1881, this reaction has maintained its relevance for over 140 years in synthetic organic chemistry, particularly in pharmaceutical research and development. The rearrangement offers a robust method for amine synthesis with complete retention of configuration at the migrating group, rendering it particularly valuable for the preparation of stereodefined amines and amino acids that are challenging to access via alternative pathways. [1] [2]

The strategic importance of the Hofmann rearrangement in drug development stems from its ability to efficiently generate primary amine functionalities, which are prevalent structural motifs in biologically active molecules. Unlike many other amine synthesis methods, the Hofmann rearrangement avoids the production of secondary or tertiary amine byproducts, yielding exclusively primary amines. Furthermore, the reaction demonstrates excellent functional group compatibility with various aromatic, aliphatic, and α,β-unsaturated systems, though base-sensitive functional groups may require modified reaction conditions. The migration step occurs with complete stereospecificity when chiral centers are present at the α-position, making this transformation invaluable for the synthesis of enantiomerically pure amine-containing pharmaceuticals. [3] [2]

Reaction Mechanism and Chemical Principles

The Hofmann rearrangement proceeds through a well-defined mechanistic pathway involving key intermediates that ultimately yield the primary amine product. Understanding this mechanism is crucial for researchers to optimize reaction conditions and troubleshoot potential issues that may arise during synthetic applications. The reaction mechanism can be divided into four distinct stages, each playing a critical role in the transformation. [4] [2]

Mechanism Stages

N-Halogenation: The primary amide undergoes reaction with hypobromite ion (OBr⁻) to form an N-bromoamide intermediate. This step involves deprotonation of the amide nitrogen followed by electrophilic attack of bromine from sodium hypobromite, resulting in installation of a good leaving group on the nitrogen atom. The electron-withdrawing bromine atom increases the acidity of the remaining N-H proton, facilitating subsequent deprotonation. [1] [2]

Deprotonation and Rearrangement: Base-mediated abstraction of the remaining amide proton generates a bromoamide anion, which undergoes concerted rearrangement where the alkyl group (R) migrates from the carbonyl carbon to the nitrogen atom simultaneously with bromide departure. This key step proceeds through a bridged transition state and results in formation of an isocyanate intermediate. The migration occurs with complete retention of configuration at the chiral center. [1] [4] [2]

Isocyanate Formation: The rearrangement yields an isocyanate intermediate, which contains a highly electrophilic carbon atom susceptible to nucleophilic attack. This intermediate is typically not isolated due to its reactivity, though its formation can often be monitored by IR spectroscopy (characteristic sharp peak at ~2250-2270 cm⁻¹). [4] [3]

Hydrolysis and Decarboxylation: Nucleophilic addition of water to the isocyanate generates an unstable carbamic acid intermediate, which spontaneously undergoes decarboxylation to yield the primary amine product and carbon dioxide. When performed in the presence of alternative nucleophiles such as alcohols or amines, this step leads to carbamates or ureas, respectively. [4] [2]

The following diagram illustrates the complete mechanistic pathway of the Hofmann rearrangement:

Figure 1: Mechanism of Hofmann Rearrangement

Reagent Preparation and Characterization

This compound Preparation

This compound (NaOBr) serves as the essential oxidant in the classic Hofmann rearrangement and can be prepared through several methods with varying efficiency and stability profiles. The compound is typically obtained as an orange solid pentahydrate (NaOBr·5H₂O) but is most commonly used in aqueous solution for Hofmann rearrangement applications. [5]

The standard preparation method involves treating bromine with sodium hydroxide solution, which produces this compound along with sodium bromide as a byproduct. This reaction must be performed with careful temperature control (10-20°C) to minimize disproportionation of the hypobromite to bromide and bromate. The stoichiometry of this transformation is represented by the equation: Br₂ + 2NaOH → NaBr + NaOBr + H₂O. The resulting hypobromite solution is typically used immediately in the Hofmann rearrangement due to its limited stability, as it slowly disproportionates to sodium bromide and sodium bromate according to: 3NaOBr → 2NaBr + NaBrO₃. [5]

An improved preparation method described in patent literature involves adding bromine to a mixture of existing sodium bromite solution and 15% sodium hydroxide aqueous solution under controlled conditions (10-20°C with stirring). This method claims significantly improved bromine utilization (up to 100%) and enhanced stability of the resulting hypobromite solution, with reduced degradation gas formation during storage. The optimal weight ratios for this preparation are sodium hydroxide solution to sodium bromite solution at 1:0.1-0.2 and sodium hydroxide solution to bromine at 1:0.1-1. [6]

Reagent Characterization

Table 1: Properties and Characterization of this compound

| Property | Specification | Analytical Method |

|---|---|---|

| Chemical Formula | NaOBr (typically NaOBr·5H₂O) | - |

| Molar Mass | 118.893 g·mol⁻¹ (anhydrous) | - |

| Appearance | Orange solid (yellow-orange in solution) | Visual |

| Br-O Bond Length | 1.820 Å | X-ray Crystallography |

| Stability | Disproportionates to NaBr + NaBrO₃ | Titration, IC |

| Active Bromine Content | ~20-25% (solution) | Iodometric Titration |

Experimental Protocols

Classic Hofmann Rearrangement with In Situ this compound

Principle: This protocol describes the traditional method for Hofmann rearrangement using this compound generated in situ from bromine and sodium hydroxide. The method is applicable to a wide range of aliphatic and aromatic amides, providing primary amines in moderate to good yields. [5] [2]

Materials:

- Primary amide substrate (10 mmol)

- Bromine (1.1 equiv, 11 mmol)

- Sodium hydroxide (2.5 M aqueous solution, 40 mL)

- Organic solvent (dioxane or THF, 30 mL)

- Extraction solvents (diethyl ether, ethyl acetate)

- Drying agent (anhydrous sodium sulfate)

Procedure:

- Hypobromite Generation: Cool 40 mL of 2.5 M NaOH solution in a 250 mL round-bottom flask to 0-5°C using an ice bath. Slowly add bromine (1.1 equiv, 11 mmol) dropwise with vigorous stirring over 15-20 minutes. The solution develops an orange-yellow color indicative of this compound formation.

- Reaction Setup: Dissolve the amide substrate (10 mmol) in 30 mL of dioxane or THF in a separate flask. Cool this solution to 0-5°C.

- Amide Addition: Slowly add the amide solution to the hypobromite solution with continuous stirring while maintaining the temperature below 10°C.

- Rearrangement: Gradually warm the reaction mixture to room temperature, then heat to 60-70°C for 30-60 minutes. Gas evolution (CO₂) indicates progression of the rearrangement.

- Work-up: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 25 mL). Combine the organic extracts and wash with brine.

- Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.

- Purification: Purify the crude product by recrystallization or column chromatography as appropriate.

Notes:

- Temperature control during hypobromite formation is critical to prevent disproportionation.

- For acid-sensitive substrates, neutralize the reaction mixture with dilute HCl before extraction.

- Monitor reaction progress by TLC or by observation of CO₂ evolution.

Modified Hofmann Rearrangement with Sodium Hypochlorite and KF/Al₂O₃

Principle: This modern modification replaces bromine with sodium hypochlorite and employs solid-supported KF/Al₂O₃ as base, offering enhanced safety, milder conditions, and simplified work-up. The method is particularly suitable for base-sensitive substrates and provides methyl carbamates when performed in methanol. [7]

Materials:

- Carboxamide (1 mmol)

- KF/Al₂O₃ (40% by weight, 2 g)

- Sodium hypochlorite (4% aqueous solution, 3 mL)

- Methanol (7 mL)

- Ethyl acetate

- Anhydrous sodium sulfate

Procedure:

- Reaction Mixture: Charge a solution of carboxamide (1 mmol) in methanol (7 mL) in a round-bottom flask. Add KF/Al₂O₃ (2 g) and NaOCl solution (3 mL of 4% aqueous solution).

- Rearrangement: Reflux the reaction mixture for 30 minutes with vigorous stirring.

- Work-up: Cool the reaction mixture to room temperature and filter to remove the solid base.

- Concentration: Remove methanol by rotary evaporation.

- Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (3 × 10 mL).

- Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude methyl carbamate by recrystallization or flash chromatography.

Notes:

- The solid-supported base enables simplified work-up and enhances reaction efficiency.

- This method produces methyl carbamates directly, which can be hydrolyzed to amines if desired.

- No chlorinated byproducts are observed even with unsaturated substrates.

Synthesis of 3-Aminopyridine from Nicotinamide

Principle: This specific protocol demonstrates the application of Hofmann rearrangement for the synthesis of 3-aminopyridine from nicotinamide, showcasing the method's utility in heterocyclic chemistry. [5] [2]

Materials:

- Nicotinamide (12.2 g, 0.1 mol)

- Sodium hydroxide (8.0 g, 0.2 mol)

- Bromine (5.0 mL, 0.1 mol)

- Ice-water mixture

- Ethanol for recrystallization

Procedure:

- Prepare this compound by adding bromine (5.0 mL) dropwise to a cooled solution of NaOH (8.0 g in 100 mL water) with stirring at 0-5°C.

- Add nicotinamide (12.2 g) in small portions to the hypobromite solution while maintaining temperature below 10°C.

- After complete addition, warm the reaction mixture gradually to room temperature and then heat at 60°C for 30 minutes.

- Cool the mixture and adjust pH to 8-9 with dilute HCl.

- Extract the product with ethyl acetate (3 × 50 mL), dry the combined extracts over Na₂SO₄, and concentrate.

- Recrystallize the crude product from ethanol to obtain pure 3-aminopyridine as crystals.

Advanced Modifications and Recent Advances

Alternative Reagent Systems

The limitations of the classical Hofmann rearrangement conditions have prompted the development of numerous alternative reagent systems that offer improved selectivity, functional group tolerance, and operational simplicity. These advanced methods expand the synthetic utility of the Hofmann rearrangement in complex molecule synthesis, particularly in pharmaceutical applications where sensitive functional groups are often present. [7] [2]

Table 2: Comparison of Reagent Systems for Hofmann Rearrangement

| Reagent System | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Br₂/NaOH (Classical) | 0-70°C, aqueous medium | 40-80% | Inexpensive, widely applicable | Base-sensitive substrates not tolerated |

| NaOCl/KF-Al₂O₃ | Reflux, methanol | 70-95% | Mild conditions, easy work-up | Requires specialized base |

| Pb(OAc)₄ | RT, non-aqueous | 50-90% | Acidic conditions | Lead toxicity |

| PhI(OCOCF₃)₂ | 0-25°C, various solvents | 60-92% | Neutral conditions | Expensive reagent |

| NBS-DBU | 0-25°C, aprotic solvents | 55-85% | Selective for aromatic amides | Limited scope |

Hypervalent Iodine Reagents: Iodine(III) reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and phenyliodine bis(trifluoroacetate) (PIDA) promote Hofmann rearrangement under mildly acidic or neutral conditions, making them ideal for base-sensitive substrates. The mechanism involves formation of an N-iodo(III) intermediate that undergoes spontaneous rearrangement without requiring base. These conditions are particularly valuable for substrates containing acid-labile protecting groups or sensitive stereocenters. [1] [2]

Electrochemical Methods: Recent advances include electrochemical approaches for hypobromite generation that minimize bromate formation and improve atom economy. These methods generate hypobromite in situ through anodic oxidation of bromide ions, providing better control over reagent concentration and reducing waste formation. Electrochemical systems offer potential for continuous flow applications and greener processing. [8]

Solid-Supported Reagents: The use of solid-supported bases like KF/Al₂O₃ in combination with sodium hypochlorite represents a significant practical improvement, facilitating simplified work-up and product isolation. The heterogeneous nature of these systems enables application in continuous flow reactors and reduces aqueous waste streams. [7]

Pharmaceutical and Industrial Applications

Drug Synthesis Case Studies

The Hofmann rearrangement occupies a significant role in pharmaceutical synthesis, enabling efficient construction of amine-containing drug molecules and intermediates with high selectivity and purity. The following case studies illustrate its practical implementation in drug development:

Gabapentin Synthesis: The neuromodulator drug gabapentin is synthesized via a key Hofmann rearrangement step. The synthetic sequence begins with mono-amidation of 1,1-cyclohexane diacetic acid anhydride with ammonia, followed by Hofmann rearrangement of the resulting mono-amide to install the primary amine functionality essential for biological activity. This approach demonstrates the utility of Hofmann rearrangement for the synthesis of γ-amino acids and related pharmaceutical compounds. [2]

Phentermine Production: The appetite-suppressant drug phentermine is manufactured using Hofmann rearrangement as a key transformation. An aryl amide precursor undergoes degradation under hypobromite conditions to yield the primary amine structure of phentermine, showcasing the reaction's utility in preparing amphetamine-related pharmaceuticals without racemization. [9]

Tranylcypromine Synthesis: The antidepressant drug tranylcypromine is prepared via Curtius rearrangement (a related transformation), highlighting the strategic value of degradation pathways in pharmaceutical synthesis. These case studies collectively demonstrate how rearrangement chemistry enables efficient preparation of amine-containing drug substances. [9]

Anthranilic Acid Production: Industrial synthesis of anthranilic acid from phthalimide employs Hofmann rearrangement as the key transformation. This process exemplifies the application of Hofmann rearrangement in fine chemical manufacturing and demonstrates its scalability for industrial production. [2]

Experimental Workflow

For researchers implementing Hofmann rearrangement in pharmaceutical synthesis, the following standardized workflow ensures reproducible results and facilitates reaction optimization:

Figure 2: Experimental Workflow for Hofmann Rearrangement

Troubleshooting and Optimization Strategies

Successful implementation of Hofmann rearrangement requires attention to potential issues and application of appropriate optimization strategies. The following table addresses common challenges and provides practical solutions:

Table 3: Troubleshooting Guide for Hofmann Rearrangement

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|

| Low Yield | Incomplete rearrangement, side reactions, poor hypobromite quality | Optimize temperature, use fresh NaOBr, employ alternative reagents | Characterize hypobromite by titration, control temperature profile | | Formation of Byproducts | Over-oxidation, halogenation, decomposition | Shorten reaction time, adjust stoichiometry, use modified conditions | Monitor reaction by TLC/HPLC, employ buffered conditions | | Incomplete Conversion | Insufficient hypobromite, low temperature, poor solubility | Increase reagent equivalents, optimize temperature, use co-solvents | Confirm active bromine content, improve mixing efficiency | | Difficult Isolation | High water solubility of amine product | Extract at basic pH, use salting-out techniques, derivatize as carbamate | Plan protective group strategy, consider continuous extraction | | Racemization | Base-sensitive chiral centers | Use hypervalent iodine reagents under neutral conditions | Avoid strong base, employ mild oxidants |

Optimization Strategies

- Temperature Optimization: The rearrangement step typically requires moderate heating (60-80°C), but temperature sensitivity varies by substrate. Conduct preliminary experiments to determine the optimal temperature range that balances rearrangement rate with decomposition pathways.

- Stoichiometry Considerations: While theoretical stoichiometry requires 1 equivalent of hypobromite per amide group, practical implementations often use 1.1-1.3 equivalents to ensure complete reaction. Excess hypobromite should be avoided to minimize over-oxidation.

- Solvent Systems: Aqueous-organic biphasic systems (e.g., dioxane-water, THF-water) often provide optimal results by solubilizing both the starting amide and intermediate isocyanate. For highly hydrophobic substrates, increasing the organic phase ratio may improve yields.

- pH Control: Maintaining appropriate pH throughout the reaction is critical. Strongly basic conditions (pH > 12) favor the rearrangement but may promote hydrolysis of sensitive functional groups. Buffered systems or alternative reagents may be necessary for sensitive substrates.

Conclusion

The Hofmann rearrangement using this compound remains a fundamental transformation in synthetic organic chemistry, with continuing relevance in pharmaceutical research and development. While the classical conditions employing in situ generated hypobromite are effective for many applications, recent methodological advances have significantly expanded the functional group tolerance and operational simplicity of this transformation. The development of alternative reagent systems, particularly those employing hypervalent iodine compounds or solid-supported bases, has addressed many limitations of the traditional method.

For synthetic chemists in drug development, the Hofmann rearrangement offers a strategic approach to primary amine synthesis with complete retention of configuration, making it invaluable for the preparation of stereochemically defined amine intermediates. The comprehensive protocols and troubleshooting guidance provided in these Application Notes will enable researchers to effectively implement this classical transformation in both discovery and process chemistry settings. As synthetic methodology continues to advance, the Hofmann rearrangement maintains its position as a versatile and reliable method for molecular complexity generation in amine synthesis.

References

- 1. Hofmann Reaction - an overview [sciencedirect.com]

- 2. - Wikipedia Hofmann rearrangement [en.wikipedia.org]

- 3. Hofmann Rearrangement: Mechanism & Examples [nrochemistry.com]

- 4. The Hofmann and Curtius Rearrangements – Master Organic... [masterorganicchemistry.com]

- 5. This compound [en.wikipedia.org]

- 6. Preparation method of sodium bromite water solution [patents.google.com]

- 7. An efficient modification of the Hofmann rearrangement [sciencedirect.com]

- 8. Reduction of bromate formation in electrochemical ... [sciencedirect.com]

- 9. Video: Preparation of 1° Amines : Hofmann and Curtius... [jove.com]

Comprehensive Application Notes and Protocols: Sodium Hypobromite Oxidation of Organic Matter in Soil Analysis

Introduction to Sodium Hypobromite in Soil Analysis

This compound (NaOBr) represents a powerful oxidizing agent with specialized applications in soil science and environmental analysis. As the bromine analogue of sodium hypochlorite, this compound exhibits strong oxidizing capabilities that can be strategically employed for the selective oxidation of organic matter in complex soil matrices. The unique reactivity of this compound toward specific organic functional groups, while leaving other components intact, makes it particularly valuable for studying soil organic matter composition and soil phosphorus cycling. Recent research has demonstrated that abiotic bromination processes involving naturally occurring oxidants and bromide ions may play previously unrecognized roles in soil biogeochemistry, further highlighting the importance of understanding controlled this compound reactions in analytical contexts. [1]

For environmental researchers and soil chemists, this compound offers a targeted approach to isolate recalcitrant organic phosphorus compounds and investigate the molecular complexity of soil organic matter. The compound's ability to discriminate between organic components based on their chemical reactivity and structural characteristics enables sophisticated analytical workflows that reveal insights into soil biogeochemical processes. These application notes provide comprehensive protocols and methodological considerations for employing this compound in soil organic matter analysis, with particular emphasis on the oxidation of non-target organic materials to facilitate the study of inositol phosphates and other environmentally persistent organic compounds. [2]

Chemical Fundamentals of this compound

Structural Properties and Characteristics

This compound is an inorganic compound typically encountered as a pentahydrate (NaOBr·5H₂O) in laboratory and analytical settings. The material generally appears as yellow-orange crystals that demonstrate ready solubility in aqueous solutions, with the anhydrous form possessing a molecular weight of 118.89 g/mol. Its crystalline structure is monoclinic with a Br-O bond length of 1.820 Å, which contributes to its reactivity patterns. The compound consists of sodium cations (Na⁺) and hypobromite anions (OBr⁻), with the oxygen and bromine forming a polyatomic ion that carries an overall negative charge. As a member of the hypohalite family, this compound shares structural similarities with sodium hypochlorite but displays distinct reactivity due to the different halogen in its structure. [3]

The chemical identity of this compound is defined by its status as the bromine analogue of sodium hypochlorite, the active component in common household bleach. This relationship provides useful comparisons for researchers familiar with more common hypohalite compounds. In practice, this compound is typically prepared as an aqueous solution immediately before use due to stability considerations, as the solid form tends to decompose, especially at elevated temperatures. Analysis of dried this compound reveals that even carefully prepared material typically contains approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture, highlighting the challenge of obtaining completely pure samples. [3]

Synthesis and Preparation Methods

The preparation of this compound for analytical applications requires careful attention to temperature control and reaction conditions to maximize yield and minimize decomposition. The standard synthesis involves the reaction between bromine and sodium hydroxide solution under cold conditions, following this fundamental reaction:

Br₂ + 2NaOH → NaOBr + NaBr + H₂O [3]

A detailed laboratory synthesis protocol specifies using a 40% sodium hydroxide solution that is stirred and cooled to -3°C in an appropriately configured reaction vessel. Bromine (approximately 90% of the theoretical quantity needed for the available NaOH) is slowly added at a rate of 1-2 drops per second with constant stirring. The temperature maintenance between -8 and -3°C throughout the process represents a critical parameter, as insufficient cooling promotes the formation of sodium bromate (NaBrO₃), while excessive cooling below -8°C may cause solidification of the reaction mixture. [3]

For most soil analysis applications, researchers employ in-situ preparation methods where this compound is generated immediately before use. One documented approach involves adding 57.5 g (18.5 ml, 0.360 mole) of bromine dropwise with stirring over a 5-minute period to a solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of water. This freshly prepared solution can then be used directly in subsequent analytical procedures, avoiding the stability issues associated with stored this compound preparations. [3]

Table 1: Physicochemical Properties of this compound

| Property | Specification | Conditions/Notes |

|---|---|---|

| Chemical Formula | NaBrO (anhydrous) | Usually obtained as pentahydrate |

| Molecular Weight | 118.89 g/mol | Anhydrous form |

| Appearance | Yellow to yellow-orange crystals | Pentahydrate form |

| Solubility | Readily soluble in water | - |

| CAS Number | 13824-96-9 | - |

| Br-O Bond Length | 1.820 Å | - |

| Crystal Structure | Monoclinic | - |

| Common Form | Aqueous solution | Usually prepared in situ |

Soil Analysis Applications

Organic Matter Oxidation in Soil Pretreatment

The application of this compound oxidation as a pretreatment method in the mechanical analysis of soils represents one of its most established uses in pedological research. This approach employs freshly prepared this compound solutions to oxidize organic matter during soil preparation for analysis by the pipette method, offering specific advantages over alternative oxidation techniques such as boiling with hydrogen peroxide. The oxidative selectivity of this compound toward certain organic components while leaving others intact enables researchers to investigate the composition and stability of various soil organic matter fractions. [3]

Recent investigations into natural bromination processes in soil environments have revealed that abiotic bromination of soil organic matter occurs through various mechanisms, including reactions with naturally occurring oxidants such as hydrogen peroxide and ferric iron species. These findings suggest that this compound oxidation in analytical contexts may mirror naturally occurring processes, potentially providing insights into terrestrial bromine cycling. Studies have demonstrated that abiotic bromination of particulate organic matter can produce both aliphatic and aromatic organobromine compounds, with fresh plant material showing greater susceptibility to bromination than decayed litter and soil humus. This differential reactivity offers opportunities to investigate the biogeochemical transformation of plant-derived organic matter during soil formation processes. [1]

Inositol Phosphate Determination

A highly specialized application of this compound in soil science involves the identification and quantification of inositol phosphates (IPs) in soil extracts. Inositol phosphates constitute a major pool of identifiable organic phosphorus in many soils, potentially representing more than 50% of total organic phosphorus in some systems. The analysis of these compounds, particularly lower-order inositol phosphates (IP₅ and IP₄), has been historically challenging due to methodological limitations. This compound oxidation provides a solution to this analytical problem based on the principle that IPs demonstrate exceptional resistance to hypobromite oxidation, while other organic phosphorus compounds such as phospholipids and nucleic acids undergo degradation. [2]

This differential resistance enables researchers to isolate the IP fraction from complex soil organic matter matrices through hypobromite treatment prior to further analysis using techniques such as solution ³¹P NMR spectroscopy. The approach significantly reduces signal interference in the phosphomonoester region of NMR spectra by removing non-IP compounds, thereby facilitating the identification and quantification of various IP stereoisomers. Recent research employing this methodology has revealed a surprising diversity of inositol phosphates in soil extracts, including four stereoisomers of IP₆, four stereoisomers of IP₅, and scyllo-IP₄, with concentrations of total IP ranging from 1.4 to 159.3 mg P per kg soil across different soil types. [2]

Table 2: Applications of this compound in Soil Analysis

| Application Area | Specific Use | Principle/Benefit |

|---|---|---|

| Soil Pretreatment | Oxidation of organic matter in mechanical analysis | Replaces boiling hydrogen peroxide; effective at room temperature |

| Organic P Speciation | Isolation of inositol phosphates | IPs resist oxidation while other organic P compounds degrade |

| SOM Characterization | Studying reactivity of organic matter components | Fresh plant material more susceptible than decayed litter |

| Abiotic Bromination Studies | Model system for natural processes | Mimics natural bromination by H₂O₂ and Fe³⁺ |

Experimental Protocols

Soil Pretreatment with this compound

Principle: This protocol describes the use of this compound solution for the oxidation of organic matter during pretreatment of soil samples prior to mechanical analysis by the pipette method. The method leverages the oxidizing capacity of freshly prepared this compound to decompose organic components that might interfere with subsequent soil particle size distribution analysis. [3]

Reagents and Materials:

- Sodium hydroxide (NaOH), analytical grade

- Bromine (Br₂), analytical grade

- Deionized water

- Soil samples, air-dried and gently crushed to pass through a 2-mm sieve

- Ice bath or refrigeration unit

- pH meter or pH indicator strips

- Centrifuge and centrifuge tubes

- Fume hood

Procedure:

This compound Solution Preparation:

- Dissolve 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of deionized water in a fume hood.

- Cool the solution to 0-5°C using an ice bath.

- Slowly add 57.5 g (18.5 ml, 0.360 mole) of bromine dropwise with constant stirring over a 5-minute period.

- Maintain the temperature below 10°C throughout the addition process.

- Store the freshly prepared solution in a dark, cool place and use within 24 hours. [3]

Soil Treatment:

- Weigh 1.0 g of prepared soil sample into a 50-mL centrifuge tube.

- Add 10 mL of the freshly prepared this compound solution to the soil.

- Vortex the mixture to create a homogeneous suspension.

- Place the tube on a shaker for 24-48 hours at room temperature.

- For dark reactions, wrap the centrifuge tubes in aluminum foil. [1]

Post-Treatment Processing:

- Centrifuge the samples at 10°C and 3000 rpm for 20 minutes.

- Carefully decant the supernatant.

- Rinse the solids with deionized water using six successive rinse/vortex/centrifuge/decant cycles with 50-mL portions of deionized water.

- Spread the rinsed solids on watch glasses to dry overnight at 35°C.

- The treated soil is now ready for mechanical analysis or further characterization. [1]

Inositol Phosphate Analysis via Hypobromite Oxidation

Principle: This method describes the isolation of inositol phosphates from soil extracts through hypobromite oxidation followed by characterization using solution ³¹P NMR spectroscopy. The protocol exploits the chemical stability of inositol phosphates toward hypobromite oxidation, which selectively degrades other organic phosphorus compounds while preserving the IP structures. [2]

Reagents and Materials:

- This compound solution (freshly prepared as in Protocol 4.1)

- NaOH-EDTA extraction solution (0.25 M NaOH + 0.05 M EDTA)

- Reference standards of inositol phosphate stereoisomers

- Centrifuges and laboratory glassware

- NMR instrument with ³¹P capability

- pH adjustment solutions (HCl or acetic acid)

Procedure:

Soil Extraction:

- Weigh 2.0 g of air-dried soil into a centrifuge tube.

- Add 40 mL of NaOH-EDTA extraction solution.

- Shake the mixture for 4 hours at room temperature.

- Centrifuge at 5000 × g for 20 minutes.

- Collect the supernatant for hypobromite treatment. [2]

Hypobromite Oxidation:

- Transfer 10 mL of soil extract to a clean centrifuge tube.

- Add an equal volume of freshly prepared this compound solution.

- Mix thoroughly and let stand for 1 hour at room temperature.

- Acidify the mixture to approximately pH 4-5 using concentrated HCl.

- Centrifuge to remove any precipitated material.

- The supernatant now contains the hypobromite-resistant phosphorus fraction, primarily consisting of inositol phosphates. [2]

³¹P NMR Analysis:

- Adjust the pH of the treated extract to 10-11 using NaOH solution.

- Transfer to an NMR tube for analysis.

- Collect ³¹P NMR spectra using appropriate parameters (typically 25°C, 202.456 MHz for ³¹P nuclei, inverse-gated decoupling to suppress nuclear Overhauser effects).

- Identify inositol phosphate stereoisomers based on chemical shift references and spiking with known standards.

- Four stereoisomers of IP₆, four stereoisomers of IP₅, and scyllo-IP₄ can be identified using this approach. [2]

Data Interpretation and Analytical Considerations

Analysis of Results

The interpretation of data derived from this compound-based soil analysis requires careful consideration of the method-specific artifacts and limitations. For inositol phosphate analysis, the resistance to hypobromite oxidation provides strong evidence for the presence of these compounds, but researchers should be aware that the relative distribution of different IP stereoisomers may be influenced by the extraction and treatment procedures. The identification of specific IP isomers relies on comparison with authentic standards, and the recent characterization of previously unconfirmed isomers such as myo-(1,2,4,5,6)-IP₅ and myo-(1,3,4,5,6)-IP₅ in soil extracts highlights the advancing capabilities of this methodology. [2]

In soil organic matter studies, the extent of bromination observed in laboratory treatments can provide insights into the reactivity and composition of organic matter at different stages of decomposition. Research has demonstrated that fresh plant material is more susceptible to bromination than decayed litter and soil humus, largely due to a labile pool of mainly aliphatic compounds that break down during early stages of soil organic matter formation. This differential susceptibility can be exploited to investigate the molecular transformations associated with organic matter decomposition and stabilization in soils. The formation of both aliphatic and aromatic organobromine during oxidative treatments further provides opportunities to study the relative stability of different organic matter components. [1]

Troubleshooting and Method Optimization

Method optimization may be necessary when applying this compound oxidation to novel soil types or research questions. Several key factors require particular attention:

Bromide Concentration Effects: Studies have indicated that bromination of organic matter in oak and pine litter is limited primarily by bromide concentration rather than oxidant availability. Researchers may need to adjust bromide concentrations depending on the organic matter content and characteristics of their specific samples. [1]

pH Considerations: The efficiency of hypobromite oxidation can be influenced by pH, with different optimal ranges for various applications. The standard extraction of inositol phosphates typically employs alkaline conditions (pH 10-13), while studies of abiotic bromination processes have examined both acidic (pH 3.0) and mildly acidic (pH 5.0) conditions. [1]

Reaction Time and Temperature: While standard protocols often specify 24-hour reaction periods, extended incubation times up to 96 hours may be necessary for certain applications. Temperature control remains critical throughout the process, as excessive heat can promote undesirable decomposition pathways. [1]

Practical Considerations and Limitations

Stability and Storage Considerations

The inherent instability of this compound represents one of the most significant practical challenges in its application. The compound decomposes at temperatures above 0°C, necessitating careful temperature control throughout preparation and use. This instability largely precludes long-term storage of pre-prepared solutions, making in-situ preparation immediately before use the most reliable approach. Research-grade this compound typically contains significant impurities even under optimal preparation conditions, with analysis revealing compositions of approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture after drying. Researchers should account for these limitations in experimental design and consider alternative oxidation methods when solution stability over extended periods is required. [3]

Recent investigations into stabilized formulations of this compound, particularly when combined with sulfamates or acid amides, have demonstrated enhanced stability and reduced volatility compared to unstabilized versions. These developments may eventually expand the practical applications of this compound in analytical and industrial settings where extended stability is crucial. Until such formulations become widely available, researchers should adhere to strict preparation and use protocols to ensure reproducible results across experiments. [3]

Safety and Environmental Considerations

The use of this compound in laboratory settings necessitates strict adherence to safety protocols due to its oxidative nature and the potential release of bromine vapors. All procedures involving bromine or this compound solutions should be conducted in a properly functioning fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coats. The strong oxidizing capacity that makes this compound valuable for soil organic matter studies also represents a potential fire hazard when in contact with combustible materials. [3]

From an environmental perspective, researchers should consider the potential formation of brominated organic compounds during analytical procedures. While this intentional formation facilitates the study of soil organic matter, the release of such compounds into the environment should be minimized through proper waste management practices. The discovery that abiotic bromination occurs naturally in soil environments through various oxidative mechanisms suggests that laboratory procedures may mirror natural processes, but prudent waste disposal remains essential. [1]

Visual Workflows

Soil Pretreatment with this compound

Diagram 1: Soil pretreatment workflow using this compound oxidation for organic matter removal prior to mechanical analysis.

Inositol Phosphate Analysis Workflow

Diagram 2: Analytical workflow for inositol phosphate identification and quantification in soil extracts using hypobromite oxidation and ³¹P NMR spectroscopy.

Conclusion

This compound oxidation represents a powerful analytical tool for investigating soil organic matter composition and phosphorus speciation. The methodologies outlined in these application notes provide researchers with robust protocols for soil pretreatment and inositol phosphate analysis, leveraging the selective oxidative properties of this specialized reagent. The continuing discovery of previously unrecognized inositol phosphate isomers in soil extracts through hypobromite-based methods highlights the value of this approach for advancing our understanding of soil phosphorus cycling. [2]

Future applications of this compound in soil science may expand to include investigations of organic matter stability and transformation pathways during decomposition, building on recent findings regarding abiotic bromination processes in natural environments. As research continues to elucidate the complex interactions between soil organic matter and halogen chemistry, the controlled use of this compound in analytical contexts provides valuable insights into fundamental biogeochemical processes. Researchers are encouraged to adapt these core protocols to their specific analytical needs while maintaining the fundamental principles of proper reagent preparation and methodological consistency. [1]

References

Comprehensive Application Notes and Protocols: Hypobromite Oxidation Method for Ammonia Nitrogen Determination

Introduction to Hypobromite Oxidation Methods

The determination of ammonia nitrogen in environmental, clinical, and industrial samples represents a fundamental analytical requirement across multiple scientific disciplines. The hypobromite oxidation method offers a robust, well-established approach for quantifying ammonium (NH₄⁺) and ammonia (NH₃) species across diverse sample matrices. This method leverages the strong oxidizing capacity of hypobromite (OBr⁻) to convert ammonium ions to nitrogen gas through a series of controlled redox reactions, enabling both quantitative determination and isotopic analysis. The technique has evolved significantly from traditional titrimetric applications to sophisticated methods coupling hypobromite oxidation with various detection systems including chemiluminescence, isotope ratio mass spectrometry, and coulometric titration. These advancements have maintained the relevance of hypobromite chemistry in modern analytical workflows, particularly for applications requiring high precision, minimal sample volumes, or isotopic characterization of nitrogen species.

The fundamental importance of ammonia nitrogen quantification spans environmental monitoring of aquatic systems, atmospheric chemistry research, clinical diagnostics, and industrial process control. In environmental contexts, ammonium salts including ammonium nitrate, ammonium sulfate, and ammonium hydrogen sulfate constitute main components of secondary inorganic aerosols and play significant roles in haze formation phenomena [1]. Similarly, in water treatment applications, understanding the dynamics of bromine-ammonia reactions is essential for effective disinfection protocol design and bromamine formation control [2]. The hypobromite oxidation method provides researchers and analysts with a versatile toolset for addressing these diverse analytical challenges through adaptable protocols that can be tailored to specific sensitivity, precision, and matrix requirements.

Chemical Principles and Reaction Mechanisms

Fundamental Oxidation Chemistry

The hypobromite oxidation of ammonia nitrogen proceeds through a defined reaction pathway that ultimately produces nitrogen gas as the primary reaction product. The overall stoichiometry of the complete oxidation reaction follows this equation:

3NaOBr + 2NH₃ → 3NaBr + N₂ + 3H₂O [3]

This net reaction represents the final outcome of a more complex mechanistic pathway involving the stepwise oxidation of ammonia through a series of bromamine intermediates. When hypobromite reacts with ammonia, the initial product is monobromamine (NH₂Br), which subsequently reacts with additional hypobromite to form dibromamine (NHBr₂) and ultimately tribromamine (NBr₃) [2]. These bromamine species exist in equilibrium with each other, with their relative distribution being highly dependent on the bromine to ammonia molar ratio (Br/N) and the solution pH. The decomposition of these bromamine intermediates, particularly dibromamine and tribromamine, leads to the formation of nitrogen gas through pathways that include disproportionation reactions [2].

The reaction mechanism involves the transfer of halogen cations and loss of halide anions from N-halo intermediates, potentially proceeding through hydrazine and diazine as transient species [3]. Unlike urea oxidation, which involves an intermolecular rearrangement, ammonia oxidation follows a distinct pathway that may include both the Hofmann rearrangement and a nitrogen analogue of the Favorskii reaction [3]. The successful application of hypobromite oxidation methods for ammonia determination relies on controlling reaction conditions to drive these chemical equilibria toward completion and ensure quantitative conversion of ammonium to the detectable reaction products.

Advanced Reaction Applications

For isotopic analysis of ammonium nitrogen, the hypobromite oxidation method has been integrated with additional reduction steps to enable precise measurement of nitrogen isotope ratios. In this advanced application, hypobromite first oxidizes ammonium (NH₄⁺) to nitrite (NO₂⁻), which is subsequently reduced to nitrous oxide (N₂O) by hydroxylamine hydrochloride under strongly acidic conditions (pH < 0.3) [1]. The nitrous oxide product is then introduced to an isotope ratio mass spectrometer (IRMS) via a Precon-GasBench interface system, enabling determination of δ¹⁵N values with high precision. This hyphenated technique demonstrates the adaptability of hypobromite chemistry for sophisticated analytical applications beyond simple quantitative determination.

Table 1: Reaction Pathways in Hypobromite Oxidation of Nitrogen Compounds

| Reactant | Primary Products | Secondary Reactions | Application |

|---|---|---|---|

| Ammonia (NH₃) | NH₂Br, NHBr₂, NBr₃ | 2NHBr₂ + H₂O → N₂ + HOBr + 3H⁺ + 3Br⁻ | Quantitative determination |

| Ammonium (NH₄⁺) | NO₂⁻ | NO₂⁻ + NH₂OH·HCl → N₂O (under pH < 0.3) | Isotopic analysis |

| Urea ((NH₂)₂CO) | N₂, CO₂, H₂O | 3NaOBr + CO(NH₂)₂ → 3NaBr + N₂ + H₂O + H₂CO₃ | Clinical chemistry |

The versatility of hypobromite as an oxidizing reagent extends to various nitrogen-containing compounds beyond simple ammonium ions. Urea determination represents another significant application, with the oxidation reaction following distinct stoichiometry: 3NaOBr + CO(NH₂)₂ → 3NaBr + N₂ + H₂O + H₂CO₃ [3]. This reaction forms the basis for various flow analysis techniques developed for the determination of urea and ammonia, based on measurement of chemiluminescence arising from oxidation of these analytes with either hypobromite or N-bromosuccinimide [3]. The structural requirements for intense chemiluminescence emission have been refined to RC(NH₂)₂, where R is an oxo (O) or a secondary amine (NH) group, explaining the emissions observed from the oxidation of complex biological samples like gelatine and blood serum [3].

Sample Preparation and Handling

Environmental Sample Collection